molecular formula C18H20N2O2 B4894136 N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide

N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No.: B4894136
M. Wt: 296.4 g/mol
InChI Key: YNKIKIDQLRHWKU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two aromatic rings, one substituted with two methyl groups at the 3 and 4 positions, and the other with a single methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide typically involves the reaction of 3,4-dimethylaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4-dimethylaniline attacks the benzyl chloride, forming the desired product.

Reaction Conditions:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methyl groups on the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide can be compared with other similar compounds, such as:

  • N-(3,4-dimethylphenyl)-N’-(4-chlorobenzyl)ethanediamide
  • N-(3,4-dimethylphenyl)-N’-(4-methoxybenzyl)ethanediamide
  • N-(3,4-dimethylphenyl)-N’-(4-nitrobenzyl)ethanediamide

These compounds share a similar core structure but differ in the substituents on the aromatic rings. The unique combination of substituents in N-(3,4-dimethylphenyl)-N’-(4-methylbenzyl)ethanediamide contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-4-7-15(8-5-12)11-19-17(21)18(22)20-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKIKIDQLRHWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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